o-Aminoazotoluene
Description
Historical Context of o-Aminoazotoluene (B45844) in Carcinogenesis Research
The historical significance of this compound (OAT) in cancer research is rooted in its identification as one of the first chemical compounds demonstrated to induce tumors in experimental animals. This marked a pivotal moment in the understanding that external chemical agents could cause cancer. Notably, in 1932, Takaoki Sasaki and Tomizo Yoshida in Japan observed liver cancer in rats that were fed rice inoculated with this compound. jst.go.jpwaocp.org This achievement was groundbreaking as it represented the first successful experimental induction of malignant tumors in the internal organs of animals. jst.go.jpoup.com Their work, conducted at the Sasaki Institute, established a crucial experimental model for studying hepatocarcinogenesis. waocp.org Large-scale production of this compound in the United States began in 1914, and it was used to color oils, fats, and waxes, as well as a chemical intermediate for other dyes. nih.govpsu.edu
Significance of this compound as an Experimental Carcinogen Model
This compound's significance as an experimental carcinogen model stems from its ability to reliably induce tumors in various animal species and at different tissue sites through multiple routes of exposure. nih.govnih.gov Dietary administration of OAT has been shown to cause benign and malignant liver tumors (hepatocellular adenoma or carcinoma) in mice, rats, hamsters, and dogs. nih.govnih.gov In addition to liver tumors, studies have reported the induction of lung tumors and benign blood vessel tumors in mice. psu.edu Urinary bladder tumors (papilloma or transitional cell carcinoma) have been observed in hamsters and dogs, while gallbladder tumors and mammary gland cancer have also been noted in hamsters and dogs, respectively. psu.edu Dermal exposure has also been linked to liver tumors in mice. nih.govnih.gov The induction of tumors through various routes, including dietary, dermal, subcutaneous, intramuscular, and intraperitoneal administration, highlighted its potent carcinogenic activity in experimental settings. nih.govnih.gov Despite over half a century of research, the precise mechanism of OAT-induced carcinogenesis remains an area of investigation. nih.gov OAT's carcinogenicity exhibits significant species- and strain-specific differences in rodents, making it a valuable tool for studying the mechanisms of genetic predisposition to tumor development. nih.govresearchgate.netnih.gov
| Animal Species | Route of Exposure | Tumor Sites | Tumor Type (Benign/Malignant) |
| Mice | Dietary | Liver | Hepatocellular adenoma or carcinoma nih.govnih.gov |
| Mice | Dermal | Liver | Tumors nih.govnih.gov |
| Mice | Subcutaneous/Intramuscular | Liver, Lung, Injection site | Hepatocellular tumors, Lung tumors, Fibrosarcoma nih.govnih.gov |
| Mice | Intraperitoneal | Liver | Hepatocellular tumors nih.gov |
| Mice | Unspecified | Lung, Blood vessel | Lung tumors, Hemangioendothelioma psu.edu |
| Rats | Dietary | Liver | Adenoma, Hepatocellular carcinoma, Cholangioma, other carcinoma nih.govnih.gov |
| Rats | Subcutaneous/Intramuscular | Liver | Hepatocellular tumors nih.gov |
| Hamsters | Dietary | Liver, Urinary bladder, Gallbladder, Mammary gland | Hepatocellular adenoma or carcinoma, Papillary or transitional cell carcinoma, Papilloma or carcinoma, Adenocarcinoma nih.govpsu.edunih.gov |
| Dogs | Dietary | Liver, Urinary bladder, Gallbladder | Hepatocellular adenoma or carcinoma, Adenocarcinoma, Cholangioma, Carcinoma nih.govpsu.edunih.gov |
| Rabbits | Intravesicular instillation/implantation | Urinary bladder | Papilloma nih.gov |
Evolution of Research Paradigms for Azo Compounds in Oncology
The research paradigms surrounding azo compounds in oncology have evolved significantly since the early studies with this compound. Initially, the focus was on identifying chemical carcinogens and establishing experimental models for tumor induction. The work with OAT and other azo dyes confirmed their carcinogenic activity in animals and provided a basis for understanding chemically induced cancers. nih.gov As research progressed, the focus shifted towards elucidating the mechanisms of action of these compounds. Studies began to investigate how azo dyes are metabolized and how their metabolites interact with cellular components, such as DNA and proteins, to initiate and promote carcinogenesis. researcher.life The understanding of the role of metabolic activation, particularly N-hydroxylation catalyzed by enzymes like cytochrome P-448, as an obligatory step for the activation of OAT for mutagenesis, represents a key development in this area. researcher.life
More recently, research paradigms in oncology, including those related to chemical carcinogens like azo compounds, have moved towards a more molecular and personalized approach. This involves studying the specific cellular and molecular pathways involved in cancer development induced by these compounds. smolecule.com The investigation into how OAT activates specific nuclear receptors, such as the Constitutive Androstane (B1237026) Receptor (CAR), and influences the expression of target genes provides insights into the molecular mechanisms underlying its effects. nih.gov Furthermore, the differential susceptibility of various animal strains to OAT-induced tumors has paved the way for using this compound to study the genetic basis of cancer predisposition. nih.govresearchgate.netnih.gov The broader field of azo compound research in oncology now also explores the potential of novel azo derivatives as potential therapeutic agents, focusing on their selective targeting of cancerous cells and customizable properties, representing a shift from solely studying their carcinogenic potential to exploring their possible therapeutic applications. researchgate.netresearchgate.netchemrevlett.com This evolution reflects the broader advancements in oncology research, moving from descriptive studies of carcinogenicity to detailed mechanistic investigations and the exploration of therapeutic opportunities. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-[(2-methylphenyl)diazenyl]aniline | |
|---|---|---|
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InChI |
InChI=1S/C14H15N3/c1-10-5-3-4-6-14(10)17-16-12-7-8-13(15)11(2)9-12/h3-9H,15H2,1-2H3 | |
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InChI Key |
PFRYFZZSECNQOL-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N)C | |
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Molecular Formula |
C14H15N3 | |
| Record name | O-AMINOAZOTOLUENE | |
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DSSTOX Substance ID |
DTXSID1020069 | |
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Molecular Weight |
225.29 g/mol | |
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Physical Description |
Reddish-brown to golden crystals; orangish red powder. Odorless. (NTP, 1992), Reddish-brown to golden solid; [HSDB] | |
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Boiling Point |
Sublimes above 302 °F (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN ALCOHOL, ETHER, CHLOROFORM, SOL IN OILS & FATS, SOL IN ACETONE, CELLOSOLVE & TOLUENE | |
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| Record name | 2-AMINO-5-AZOTOLUENE | |
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Density |
0.57 (NTP, 1992) - Less dense than water; will float | |
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Vapor Pressure |
0.00000075 [mmHg], 7.5X10-7 mm Hg at 25 °C (extrapolated) | |
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Color/Form |
GOLDEN CRYSTALS, REDDISH-BROWN TO YELLOW CRYSTALS, YELLOW LEAVES FROM ALCOHOL | |
CAS No. |
97-56-3, 41576-40-3, 61550-68-3 | |
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| Record name | o-Aminoazotoluene | |
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Melting Point |
214 to 216 °F (NTP, 1992), 101-102 °C | |
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Mechanistic Investigations of O Aminoazotoluene Induced Carcinogenesis
Hepatic Carcinogenesis Associated with o-Aminoazotoluene (B45844)
This compound is a recognized hepatocarcinogen in various animal models, inducing the formation of benign and malignant liver tumors. nih.gov Studies involving dietary administration of this compound have consistently shown the development of hepatocellular adenomas and carcinomas in mice, rats, hamsters, and dogs. nih.govnih.gov The carcinogenic potential of this compound is not limited to oral exposure; dermal application, as well as subcutaneous, intramuscular, and intraperitoneal injections, have also been demonstrated to cause liver tumors in mice and rats. nih.govnih.gov
| Animal Model | Tumor Types | Reference |
|---|---|---|
| Mice | Hepatocellular Adenoma, Hepatocellular Carcinoma | nih.gov |
| Rats | Adenoma, Hepatocellular Carcinoma, Cholangioma | nih.gov |
| Hamsters | Hepatocellular Adenoma, Hepatocellular Carcinoma | nih.gov |
| Dogs | Hepatocellular Adenoma, Hepatocellular Carcinoma, Adenocarcinoma, Cholangioma | nih.gov |
Cellular and Molecular Pathways in Hepatocellular Tumorigenesis
The molecular mechanisms underlying this compound-induced liver cancer are complex and involve multiple cellular pathways. One key aspect of its carcinogenicity is its metabolic activation into reactive electrophiles that can bind to cellular macromolecules, including DNA, leading to the formation of DNA adducts. This genotoxic activity is a critical initiating event in carcinogenesis.
Research has also highlighted the role of the tumor suppressor protein p53 in the response to this compound exposure. Studies have shown that this compound can induce the stabilization and transcriptional activation of p53. nih.gov While this p53 activation is a typical cellular response to carcinogen-induced damage, its role in the context of this compound-driven tumorigenesis is multifaceted. In some contexts, the p53 response may not be sufficient to halt the proliferation of damaged cells, particularly in susceptible individuals or strains. nih.gov The interplay between DNA damage, p53 activation, and the cellular machinery that controls cell cycle progression and apoptosis is crucial in determining the ultimate outcome of this compound exposure. nih.govwjgnet.com
Furthermore, the activation of specific nuclear receptors has been implicated in the hepatocarcinogenic effects of this compound. The constitutive androstane (B1237026) receptor (CAR), a key regulator of xenobiotic metabolism, is activated by this compound. nih.gov This activation leads to the altered expression of a suite of genes involved in detoxification and cellular metabolism, which can paradoxically contribute to the carcinogenic process. nih.govresearchgate.net The sustained activation of CAR can promote cell proliferation and create a cellular environment conducive to tumor development. nih.govnih.gov
Role of Hepatocyte Proliferation in this compound-Induced Carcinogenesis
A critical factor in the carcinogenic activity of this compound is its profound effect on hepatocyte proliferation. nih.gov Studies comparing mouse strains with differing susceptibility to this compound-induced liver cancer have revealed a strong correlation between the inhibition of hepatocyte proliferation and susceptibility to tumorigenesis. nih.gov
In susceptible mouse strains, this compound has been shown to inhibit hepatocyte proliferation by as much as 60-80% following a stimulus for liver regeneration, such as partial hepatectomy. nih.gov This inhibition leads to a significant delay in the recovery of hepatic mass. nih.gov In contrast, resistant strains exhibit a much lower degree of proliferation inhibition, typically less than 15%. nih.gov This differential effect on hepatocyte proliferation appears to be a major determinant of susceptibility to this compound-induced hepatocarcinogenesis, suggesting that the compound's ability to disrupt normal liver regeneration and tissue homeostasis is a key component of its carcinogenic mechanism. nih.gov The activation of the constitutive androstane receptor (CAR) by this compound has also been linked to a delayed but CAR-dependent induction of liver cell proliferation, further underscoring the importance of proliferative signaling in its mode of action. nih.gov
Gene Expression Alterations in Hepatic Neoplasms
Exposure to this compound leads to significant alterations in gene expression within the liver, contributing to the development of hepatic neoplasms. A key molecular event is the activation of the constitutive androstane receptor (CAR), a nuclear receptor that regulates the transcription of a wide array of genes. nih.gov Upon activation by this compound, CAR translocates to the nucleus and induces the expression of its target genes, many of which are involved in xenobiotic metabolism. nih.govresearchgate.net
One of the prominent target genes of CAR is Cyp2b10, a member of the cytochrome P450 family of enzymes. researchgate.net Studies have demonstrated a significant upregulation of Cyp2b10 mRNA expression in the livers of mice treated with this compound. researchgate.net This induction of metabolic enzymes can alter the balance of detoxification and activation pathways, potentially leading to an increased production of carcinogenic metabolites. The sustained alteration of these and other CAR-regulated genes contributes to the disruption of normal cellular functions and the promotion of a pro-carcinogenic state within the liver. nih.gov
Extrahepatic Carcinogenesis Linked to this compound Exposure
The carcinogenic effects of this compound are not confined to the liver, as evidence from animal studies has demonstrated its ability to induce tumors in extrahepatic tissues. nih.gov These findings highlight the systemic carcinogenic potential of this compound following various routes of exposure.
Pulmonary Neoplasms
Exposure to this compound has been linked to the development of pulmonary neoplasms in mice. nih.govnih.gov Both dietary administration and subcutaneous injection of the compound have been shown to induce lung tumors in both adult and newborn mice of both sexes. nih.gov The types of tumors observed include both primary lung tumors and benign blood-vessel tumors known as hemangioendotheliomas. nih.govnih.gov The development of lung tumors in animal models underscores the potential for this compound to act as a multi-organ carcinogen. nih.gov
Urothelial Carcinoma
This compound exposure is also associated with the induction of urothelial carcinomas, particularly in the urinary bladder. nih.gov Experimental studies in hamsters and dogs have demonstrated the development of papillary or transitional-cell carcinoma of the bladder following dietary administration of the compound. nih.govnih.gov Furthermore, benign urinary-bladder tumors (papillomas) have been observed in mice and rabbits after direct instillation or implantation of this compound into the bladder. nih.gov
The mechanism of this compound-induced urothelial carcinogenesis is thought to be similar to that of other carcinogenic aromatic amines. researchgate.netresearchgate.net This process involves metabolic activation, leading to the formation of reactive metabolites that can form DNA adducts in the urothelial cells of the bladder. nih.govmdpi.com The accumulation of these DNA adducts can lead to genetic mutations and cellular damage. researchgate.net Additionally, oxidative stress has been identified as a significant factor in the development of urinary cancer induced by o-toluidine (B26562), a related aromatic amine. nih.govmdpi.com The generation of reactive oxygen species can cause oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), and contribute to the hyperplastic and pre-cancerous lesions observed in the bladder urothelium. researchgate.netnih.gov
| Animal Model | Tumor Site | Tumor Types | Reference |
|---|---|---|---|
| Mice | Lung | Lung Tumors, Hemangioendothelioma | nih.govnih.gov |
| Hamsters | Urinary Bladder | Papillary or Transitional-cell Carcinoma | nih.govnih.gov |
| Dogs | Urinary Bladder | Carcinoma | nih.govnih.gov |
| Hamsters | Gallbladder | Papilloma, Carcinoma | nih.gov |
| Dogs | Gallbladder | Adenocarcinoma | nih.gov |
| Hamsters | Mammary Gland | Adenocarcinoma | nih.gov |
Mammary Gland Tumorigenesis
Studies in experimental animals have demonstrated the carcinogenic potential of this compound in mammary gland tissue. Specifically, research has shown that exposure to this compound can lead to the development of mammary gland cancer in female hamsters. nih.govnih.gov The observed malignancy was identified as adenocarcinoma, a type of cancer that originates in glandular tissue. nih.govnih.gov
Gallbladder Tumor Formation
The administration of this compound has been linked to the formation of tumors in the gallbladder across multiple animal species. nih.govnih.gov In female hamsters, exposure resulted in the development of both benign tumors (papilloma) and malignant tumors (carcinoma). nih.govnih.gov Similarly, studies involving dogs of unspecified sex revealed the induction of gallbladder tumors, specifically adenocarcinoma, following the administration of the compound. nih.govnih.govoup.com
Injection-Site Sarcoma
Direct administration of this compound via injection has been shown to induce localized cancers at the application site. nih.gov In studies involving female mice, subcutaneous or intramuscular injection of the compound resulted in the development of fibrosarcomas, a type of malignant tumor arising from fibrous connective tissue, at the site of injection. nih.govnih.gov This phenomenon, where sarcomas develop at injection sites, has been observed with various substances in felines, although the underlying mechanism involves chronic inflammation triggering malignant transformation. mdpi.comabcdcatsvets.orgnih.gov
Colorectal Tumorigenesis
The role of this compound in colorectal cancer is complex and appears to be dependent on pre-existing inflammatory conditions. While not typically carcinogenic to the colon on its own, this compound is recognized as a colon-mutagenic agent. nih.gov Research has demonstrated that in mouse models with dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, a condition that mimics inflammatory bowel disease, this compound can act as a potent initiator for carcinogenesis. nih.gov This indicates that the compound can rapidly induce the formation of colonic tumors in the presence of chronic inflammation. nih.gov
Molecular Mechanisms of Action in this compound Carcinogenicity
Xenobiotic Receptor Activation and Modulation
The carcinogenic effects of this compound are mediated, at least in part, through its interaction with xenobiotic receptors (XRs). nih.govnih.gov These receptors function as cellular sensors for foreign chemicals (xenobiotics) and regulate the transcription of genes involved in metabolism, detoxification, and cellular proliferation. nih.gov The activation of these receptors by compounds like this compound can disrupt normal cellular processes and contribute to tumorigenesis. One of the key receptors implicated in this compound's mechanism of action is the Constitutive Androstane Receptor (CAR). nih.gov
This compound has been identified as a strong and specific activator of the mouse Constitutive Androstane Receptor (CAR, NR1I3). nih.gov In-vitro studies using HepG2 cells demonstrated that this compound activates mouse CAR (mCAR) in a dose-dependent manner, with maximum activity being eight times higher than the untreated control. nih.gov This activation is specific, as a structurally similar azo dye, 3'-methyl-4-dimethyl-aminoazobenzene (3'MeDAB), failed to activate mCAR. nih.govresearchgate.net
In-vivo studies in mice confirmed these findings. This compound treatment in wild-type mice led to the induction of hepatic mRNA expression of several known CAR target genes. nih.gov This effect was absent in CAR-null mice, demonstrating that the receptor is required for the gene induction by this compound. nih.gov The research indicates that this compound functions as a xenosensor for mCAR, and its biological effects are significantly mediated through this nuclear receptor. nih.gov
Table 1: Hepatic CAR Target Genes Induced by this compound in Wild-Type Mice
| Gene | Function | Reference |
| Cyp2b10 | Cytochrome P450 enzyme, involved in xenobiotic metabolism | nih.gov |
| Cyp2c29 | Cytochrome P450 enzyme, involved in drug and steroid metabolism | nih.gov |
| Cyp3a11 | Cytochrome P450 enzyme, metabolizes a wide range of substrates | nih.gov |
| Ugt1a1 | UDP-glucuronosyltransferase, involved in bilirubin (B190676) conjugation and detoxification | nih.gov |
| Mrp4 | Multidrug resistance-associated protein 4, an efflux transporter | nih.gov |
| Mrp2 | Multidrug resistance-associated protein 2, an efflux transporter | nih.gov |
| c-Myc | Proto-oncogene, involved in cell cycle progression and proliferation | nih.gov |
Aryl Hydrocarbon Receptor (AhR) Involvement
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in the metabolism of xenobiotics. nih.govescholarship.orgmdpi.commdpi.com Upon binding to a ligand, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT) protein. nih.govescholarship.orgnih.gov This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs), leading to the transcriptional activation of target genes, including those encoding for cytochrome P450 enzymes. nih.govescholarship.orgnih.gov
While a wide array of structurally diverse chemicals can act as AhR ligands, the direct interaction and activation of the AhR by this compound in the context of its carcinogenicity is an area of ongoing investigation. escholarship.orgmdpi.comnih.gov The ability of this compound to induce cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2 which are well-known AhR target genes, suggests a potential role for the AhR signaling pathway in its metabolic activation. mdpi.com However, other xenobiotic-responsive receptors, such as the Constitutive Androstane Receptor (CAR), have also been shown to be activated by this compound, indicating that multiple pathways may be involved in its effects on gene expression.
The activation of AhR can lead to a variety of cellular responses, including the induction of enzymes that can metabolize the activating ligand itself. nih.gov This feedback loop is a critical aspect of xenobiotic metabolism. The involvement of AhR in this compound-induced carcinogenesis is therefore likely linked to its role in initiating the metabolic processes that convert the parent compound into reactive intermediates.
Cytochrome P450 Enzyme Induction and Metabolic Activation
The metabolic activation of this compound is a critical step in its carcinogenic pathway, primarily mediated by the cytochrome P450 (CYP) family of enzymes. This process involves the induction of specific CYP isoforms and subsequent enzymatic reactions that convert the relatively inert parent compound into highly reactive metabolites capable of damaging cellular macromolecules.
Research has demonstrated that this compound is an effective inducer of hepatic CYP1A1 and CYP1A2 enzymes in mice. nih.gov This induction is a key event, as these enzymes are directly involved in the metabolic activation of the compound. One study showed that this compound, when administered to mice, acts as a polycyclic aromatic hydrocarbon (PAH)-type inducer of hepatic microsomal monooxygenases. nih.gov The induction of CYP1A1 and CYP1A2 by this compound leads to an increased capacity of the liver to metabolize the compound, which paradoxically enhances its conversion to mutagenic forms. nih.gov
The induction of these enzymes is dose-dependent and results in elevated levels of both CYP1A1 and CYP1A2 mRNA and protein, as well as increased enzymatic activity. nih.govnih.gov The temporal dynamics of this induction can vary between the two isoforms, with CYP1A1 often showing a more rapid increase and turnover of its mRNA compared to CYP1A2. nih.gov
| Enzyme | Effect of this compound Administration | Significance |
|---|---|---|
| CYP1A1 | Increased mRNA and protein levels; Increased enzyme activity | Participates in the metabolic activation of this compound to mutagenic forms. nih.gov |
| CYP1A2 | Increased mRNA and protein levels; Increased enzyme activity | Plays a crucial role in the N-hydroxylation and subsequent activation of this compound. nih.govnih.gov |
A critical step in the metabolic activation of primary aromatic amines like this compound is N-hydroxylation. nih.govnih.govreactome.org This reaction is primarily catalyzed by cytochrome P450 enzymes, with CYP1A2 being a key isoform involved in this process for many aromatic amines. nih.govreactome.org The N-hydroxylation of the primary amino group of this compound results in the formation of a hydroxylamine (B1172632) metabolite. nih.govnih.gov
This N-hydroxy metabolite is a proximate carcinogen that can be further activated to a highly reactive nitrenium ion. The formation of this electrophilic species is considered a pivotal event in the initiation of carcinogenesis by aromatic amines. nih.gov The mechanism of N-hydroxylation by cytochrome P450 is thought to proceed via a hydrogen abstraction and rebound mechanism. nih.gov
Formation of Macromolecular Adducts
Following metabolic activation, the reactive electrophilic metabolites of this compound can covalently bind to cellular macromolecules, including DNA and proteins. nih.gov This formation of adducts is a hallmark of chemical carcinogenesis and is believed to be a key initiating event in the process.
The covalent binding of this compound metabolites to DNA results in the formation of DNA adducts. nih.govnih.gov These adducts can disrupt the normal structure and function of DNA, leading to mutations if not repaired before DNA replication. In vivo studies have shown that this compound administration leads to DNA fragmentation in various organs. nih.gov
While specific characterization of this compound-DNA adducts is not extensively detailed, studies on the structurally related compound N-methyl-4-aminoazobenzene (MAB) provide insights into the likely types of adducts formed. For MAB, adducts have been identified at the C8 and N2 positions of deoxyguanosine. nih.gov It is plausible that this compound forms similar adducts with DNA. The characterization of such adducts often involves techniques like mass spectrometry and NMR spectroscopy to elucidate their precise chemical structures. nih.govnih.govrsc.orgnih.govresearchgate.netnih.govresearchgate.net
| Adduct Type | Potential Site of Formation on DNA | Significance in Carcinogenesis |
|---|---|---|
| Deoxyguanosine Adducts | C8 and N2 positions | Can lead to mutations and initiate the carcinogenic process. nih.gov |
In addition to DNA, reactive metabolites of this compound can also form covalent adducts with proteins. nih.gov Studies have demonstrated the binding of radiolabeled this compound to proteins in the liver, kidney, and spleen of mice. nih.gov This binding is considered to be covalent. nih.gov
Serum albumin is a major target for the formation of adducts by various carcinogens and their metabolites. nih.govacs.org The formation of protein adducts, particularly with abundant proteins like albumin and hemoglobin, can serve as biomarkers of exposure to the carcinogen. nih.govacs.orgfiu.edu The characterization of these adducts can provide information about the metabolic activation pathways of the parent compound. nih.govnih.govacs.orgresearchgate.netberkeley.edumdpi.com The specific amino acid residues within proteins that are targeted by this compound metabolites are an area for further investigation, with techniques such as mass spectrometry being crucial for their identification and characterization. researchgate.netberkeley.edumdpi.com
Transcriptional Regulation and Signal Transduction
The process of carcinogenesis induced by chemical agents such as this compound (OAT) is deeply rooted in the disruption of normal cellular signaling and the reprogramming of gene expression. frontiersin.orgmdpi.com Transcriptional regulation, the process that controls which genes are turned on or off, is a key player in the development of cancer. frontiersin.orgmdpi.com In cancerous cells, both genetic and epigenetic changes can lead to dysregulated transcriptional programs, making the cells dependent on certain gene expression regulators. frontiersin.org These regulators, including transcription factors, can be responsible for nearly all the hallmarks of cancer. frontiersin.org
Signal transduction pathways, which are complex systems of communication that govern basic cellular activities and coordinate cell actions, are often hijacked in cancer. xiahepublishing.commdpi.com In hepatocellular carcinoma (HCC), the cancer type associated with OAT exposure, a number of signaling pathways are commonly altered, including the Ras/Raf/MEK/ERK pathway, the PI3K/AKT/mTOR pathway, and the Wnt/β-catenin pathway. xiahepublishing.commdpi.comatlasgeneticsoncology.org These alterations can lead to uncontrolled cell division, failure of cellular differentiation, and prolonged cell survival. xiahepublishing.com Research into the specific mechanisms of OAT has shown that it can act as a selective activator for the mouse Constitutive Androstane Receptor (mCAR), a xenobiotic receptor involved in the regulation of gene expression. This activation provides a direct link between OAT exposure and the alteration of transcriptional programs that can contribute to its carcinogenic effects.
p53 Pathway Stabilization and Activation
The p53 tumor suppressor protein is a critical regulator of cell growth and division, preventing the development of cancer. nih.gov In response to cellular stress, such as carcinogen exposure, the p53 pathway is activated to initiate cell cycle arrest or apoptosis, thereby eliminating potentially cancerous cells. nih.gov Mechanistic studies into OAT-induced hepatocarcinogenesis have investigated its effects on the p53 pathway.
Research using inbred mouse strains with different susceptibilities to OAT-induced liver cancer found that OAT exposure led to the stabilization and transcriptional activation of p53 in the liver of both susceptible and resistant mice to the same degree. nih.gov This indicates that the activation of the p53 response itself is not the determining factor for susceptibility to OAT's carcinogenic effects. nih.gov However, the study revealed a significant difference in the cellular response to this activation. In susceptible mice, OAT treatment caused a profound inhibition of hepatocyte proliferation following partial hepatectomy, a model for liver regeneration. nih.gov This inhibition was significantly less pronounced in resistant mice. nih.gov The delay in liver mass recovery in the susceptible animals suggests that while the p53 signal is initiated in both groups, its downstream effects on cell proliferation are drastically different, and this inhibition of liver regeneration is a major contributor to susceptibility to hepatocarcinogenesis. nih.gov
| Mouse Strain Category | Inhibition of Hepatocyte Proliferation by OAT | Effect on Hepatic Mass Recovery |
|---|---|---|
| Susceptible to HCC | 60-80% | Significant Delay |
| Resistant to HCC | <15% | Minimal Effect |
Beta-Catenin Pathway Dysregulation
The Wnt/β-catenin signaling pathway is a highly conserved cascade that plays a fundamental role in embryonic development, tissue homeostasis, and regeneration. atlasgeneticsoncology.orgnih.govcancer.gov Aberrant activation of this pathway is a well-established driver in the tumorigenesis of multiple cancers, including a significant portion of hepatocellular carcinomas. frontiersin.orgnih.govxiahepublishing.com While direct studies detailing the interaction of this compound with the β-catenin pathway are limited, the pathway's critical role in HCC makes its dysregulation a highly plausible mechanism in OAT-induced carcinogenesis. atlasgeneticsoncology.orgnih.gov
Under normal conditions, cytoplasmic β-catenin is kept at low levels by a "destruction complex," which includes proteins like Axin and Adenomatous Polyposis Coli (APC). mdpi.com This complex targets β-catenin for degradation. atlasgeneticsoncology.org Upon activation of the Wnt pathway, this destruction complex is inhibited, leading to the stabilization and accumulation of β-catenin in the cytoplasm. atlasgeneticsoncology.org This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator, turning on the expression of target genes involved in cell proliferation and survival, such as c-myc and cyclin D1. atlasgeneticsoncology.org
Genotoxicity and Mutagenicity Assessments of O Aminoazotoluene
In Vitro Genotoxicity Studies
Bacterial Reverse Mutation Assays (Ames Test)
The mutagenicity of o-aminoazotoluene (B45844) has been assessed using the bacterial reverse mutation assay, commonly known as the Ames test. This assay utilizes various strains of Salmonella typhimurium to detect point mutations. Research indicates that this compound is mutagenic in the Ames test, but only in the presence of a metabolic activation system. This suggests that the parent compound itself is not mutagenic, but is converted into mutagenic metabolites by liver enzymes.
In studies utilizing Salmonella typhimurium strains TA98 and TA100, this compound was found to be strongly mutagenic when a rat liver S9 fraction was used for metabolic activation. The S9 fraction contains enzymes that facilitate the biotransformation of this compound into reactive intermediates that can interact with bacterial DNA, leading to reverse mutations. Without this metabolic activation, the compound does not show mutagenic activity.
Table 1: Summary of Ames Test Results for this compound
| Test Strain | Metabolic Activation (S9) | Result |
|---|---|---|
| Salmonella typhimurium TA98 | Present | Mutagenic |
| Salmonella typhimurium TA100 | Present | Mutagenic |
| Salmonella typhimurium TA98 | Absent | Not Mutagenic |
Chromosomal Aberration Testing in Mammalian Cell Cultures
The potential of this compound to induce structural chromosomal damage in mammalian cells has been investigated through in vitro chromosomal aberration assays. These tests are typically conducted using cultured mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells. The available evidence from these studies suggests that this compound possesses little to no clastogenic activity, meaning it does not significantly cause breaks or rearrangements in chromosomes.
Studies performed on CHO cells have shown that exposure to this compound did not lead to a significant increase in the frequency of chromosomal aberrations. This finding contrasts with the positive results observed in the Ames test and suggests that the mutagenic activity of this compound's metabolites may be primarily due to the induction of point mutations rather than larger-scale chromosomal damage.
Table 2: Summary of In Vitro Chromosomal Aberration Test Results for this compound
| Cell Line | Metabolic Activation (S9) | Result |
|---|
In Vivo Genotoxicity Studies
Transgenic Rodent Gene Mutation Assays (e.g., lacZ MutaMouse)
The mutagenic effects of this compound in a whole-animal system have been evaluated using transgenic rodent gene mutation assays. These models, such as the lacZ MutaMouse, allow for the detection of gene mutations in various organs of the animal after exposure to a test substance.
Studies using the lacZ transgenic mouse model have demonstrated that this compound induces gene mutations in a target-organ-specific manner. Following administration of the compound, a significant increase in mutant frequency was observed in the liver and colon. Specifically, the mutant frequency in the liver was five times higher than in control animals, while in the colon, it was nine times higher epa.govnih.govresearchgate.net.
The primary type of mutation induced by this compound in these tissues was identified as G:C to T:A transversions epa.govnih.govresearchgate.net. This specific mutational signature provides insight into the mechanism of DNA damage caused by the metabolites of this compound.
While the liver and colon showed a strong mutagenic response, the same studies also examined other organs, including the lung, urinary bladder, kidney, bone marrow, and testis epa.govnih.govresearchgate.net. However, the specific mutagenicity data for these organs were not detailed in the available literature. It has been noted that no mutagenic effects were detected in the bone marrow of MutaMouse treated with this compound nih.gov.
Table 3: Organ-Specific Mutagenicity of this compound in lacZ Transgenic Mice
| Organ | Mutant Frequency vs. Control | Predominant Mutation Type |
|---|---|---|
| Liver | 5-fold increase epa.govnih.govresearchgate.net | G:C to T:A transversions epa.govnih.govresearchgate.net |
| Colon | 9-fold increase epa.govnih.govresearchgate.net | G:C to T:A transversions epa.govnih.govresearchgate.net |
| Lung | Data not specified epa.govnih.govresearchgate.net | Data not specified |
| Urinary Bladder | Data not specified epa.govnih.govresearchgate.net | Data not specified |
| Kidney | Data not specified epa.govnih.govresearchgate.net | Data not specified |
| Bone Marrow | No mutagenic effect detected nih.gov | Not applicable |
DNA Fragmentation Assays (e.g., Comet Assay)
The Comet assay, or single-cell gel electrophoresis, is a method used to detect DNA fragmentation in individual cells, which can be an indicator of genotoxic damage. Despite a comprehensive search of the scientific literature, no studies were identified that have specifically investigated the potential of this compound to induce DNA fragmentation using the Comet assay or other similar DNA fragmentation assays. Therefore, there is currently no available data on this particular genotoxic endpoint for this compound.
Micronucleus Assays
The micronucleus assay is a critical in vivo test for assessing chromosomal damage. It identifies the presence of micronuclei, which are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. The formation of micronuclei is an indicator of clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.
In the case of this compound, studies have indicated that it exhibits little clastogenicity both in vitro and in vivo in chromosomal aberration assays nih.gov. The micronucleus assay is a standard component of in vivo genotoxicity testing; however, it is often limited to bone marrow as the target organ nih.gov. While a transgenic mouse mutation assay has been shown to be a useful supplement for assessing in vivo mutagenicity in multiple organs, the available data suggests a low potential for this compound to induce micronuclei nih.gov.
The following table summarizes the key findings regarding the clastogenic potential of this compound from available genotoxicity studies.
| Assay Type | System | Finding | Implication |
| Chromosomal Aberration | In vitro & In vivo | Little to no clastogenicity observed nih.gov | Low potential to cause structural chromosome damage. |
| Micronucleus Assay | Standard in vivo test | Generally considered a reliable indicator of chromosomal damage. Specific quantitative data for this compound is not readily available in the reviewed literature, but the compound is noted for its low clastogenicity nih.gov. | Suggests a low likelihood of inducing micronuclei formation in bone marrow cells. |
It is important to note that while direct quantitative results from this compound-specific micronucleus assays are not detailed in the provided search results, the consistent reporting of its low clastogenicity across chromosomal aberration tests provides a strong indication of its expected performance in a micronucleus assay.
Molecular Interactions with Nucleic Acids
The genotoxic and carcinogenic effects of chemical compounds are often rooted in their direct or indirect interactions with nucleic acids. For this compound, research has demonstrated a definitive association with cellular macromolecules, including DNA and RNA.
Studies involving radiolabeled this compound have confirmed its ability to bind to DNA, RNA, and proteins in various tissues. Following administration in mice, an association of tritium-labeled this compound with DNA, RNA, and protein was observed in the liver, kidney, and spleen nih.gov. This binding has been determined to be covalent in nature nih.gov. The persistence of these adducts is noteworthy, with radioactivity from labeled this compound being detectable in both RNA and DNA as long as 84 days after a single dose.
DNA Binding Mechanisms
The interaction between this compound and DNA is a critical factor in its mechanism of genotoxicity. Experimental evidence points to the formation of covalent adducts, which can disrupt the normal structure and function of DNA, leading to mutations.
Research has shown that the extent of this binding can vary between tissues and even between sexes. For instance, a peak in the covalent binding of this compound to liver DNA was observed in female mice approximately 16 hours after administration, a peak that was not present in male mice nih.gov. This suggests potential sex-specific differences in the metabolic activation or detoxification pathways of the compound. The binding is not limited to DNA; covalent associations with RNA and proteins have also been demonstrated nih.gov.
The primary mechanisms of DNA binding for many azo dyes involve metabolic activation to reactive electrophilic intermediates that can then form covalent bonds with nucleophilic sites on DNA bases.
In Silico Modeling of DNA Interactions
Computational, or in silico, modeling provides valuable insights into the specific molecular interactions between this compound and DNA at an atomic level. Molecular docking studies have been employed to characterize the binding modes and affinities of this compound with double-stranded DNA (dsDNA).
These computational analyses have revealed that this compound can interact with DNA through multiple modes. It has been shown to bind favorably to dsDNA that contains an intercalation gap, suggesting a threading intercalation mechanism. In this orientation, the 2-methyl aniline and 2-methyl phenyl groups of this compound are effective in its insertion between DNA base pairs psai.ph.
The dominant forces in this intercalative binding are hydrophobic stacked pi-pi and pi-alkyl interactions psai.ph. In contrast, when interacting with the minor groove of intact dsDNA, hydrogen bonds play a more dominant role in the binding psai.ph. The azo (–N=N–) group is particularly effective in the interaction with the minor groove psai.ph.
The binding free energy (ΔG°) for this compound has been calculated to be slightly more favorable for dsDNA with an intercalation gap (−6.92 kcal/mol) compared to the minor groove of intact dsDNA (−6.73 kcal/mol) psai.ph.
The following table summarizes the key findings from in silico modeling of this compound's interaction with DNA.
| DNA Conformation | Predominant Binding Mode | Key Interacting Groups on this compound | Dominant Interaction Forces | Binding Free Energy (ΔG°) |
| dsDNA with Intercalation Gap | Threading Intercalation | 2-methyl aniline, 2-methyl phenyl | Hydrophobic stacked pi-pi and pi-alkyl interactions psai.ph | -6.92 kcal/mol psai.ph |
| Intact dsDNA | Minor Groove Binding | Azo (–N=N–) group | Hydrogen bonds psai.ph | -6.73 kcal/mol psai.ph |
These in silico findings complement experimental data by providing a detailed molecular rationale for the observed DNA binding of this compound.
Toxicological and Pathological Investigations
Organ-Specific Pathological Manifestations
O-Aminoazotoluene (B45844) has been shown to induce tumors in several organs across different experimental animal species. psu.edunih.gov The liver is a primary target organ, but extrahepatic tissues are also affected. psu.edunih.gov
Hepatic Histopathology and Progression to Neoplasia
Dietary administration of OAT has been consistently shown to cause benign and/or malignant liver tumors, including hepatocellular adenoma and carcinoma, in various species. psu.edunih.gov In rats, cholangioma and other carcinomas have also been observed. psu.edunih.gov Studies have detailed the progression of hepatic changes, often involving inflammatory infiltration, proliferation of oval cells, and the development of nodular hyperplasias preceding tumor formation. researchgate.netcapes.gov.brnih.gov The promoting effect of OAT on hepatocarcinogenesis, even at non-carcinogenic doses, has been linked to increased inflammatory and proliferative processes in liver tissue. nih.gov
Pathological Changes in Extrahepatic Tissues
Beyond the liver, OAT exposure has been associated with tumor induction in several extrahepatic sites depending on the species and route of administration. psu.edunih.gov In mice, lung tumors and benign blood vessel tumors (hemangioendothelioma in the lung) have been reported following dietary administration. psu.edunih.gov Dermal exposure to OAT also caused liver tumors in mice, while subcutaneous or intramuscular injection led to lung tumors and fibrosarcomas at the injection site in female mice. psu.edu
In hamsters, dietary OAT caused urinary bladder cancer (papillary or transitional-cell carcinoma), gallbladder tumors (papilloma or carcinoma) in females, and mammary gland cancer (adenocarcinoma) in females. psu.edunih.gov Dogs exposed to dietary OAT developed urinary bladder carcinoma and gallbladder adenocarcinoma or cholangioma. psu.edunih.gov Intravesicular instillation or implantation in mice and rabbits, respectively, may also have resulted in benign urinary bladder tumors (papilloma). nih.gov
A summary of organ-specific tumor induction by OAT across different species is presented in the table below:
| Species | Route of Administration | Target Organs (Tumor Types) |
| Mice | Dietary | Liver (Hepatocellular adenoma or carcinoma), Lung, Blood vessels (Hemangioendothelioma) psu.edunih.gov |
| Dermal | Liver psu.edu | |
| Subcutaneous/Intramuscular | Liver (Hepatocellular), Lung, Injection site (Fibrosarcoma) psu.edu | |
| Intraperitoneal | Liver (Hepatocellular) psu.edu | |
| Intravesicular | Urinary bladder (Papilloma - benign) nih.gov | |
| Rats | Dietary | Liver (Adenoma, Hepatocellular carcinoma, Cholangioma, other carcinoma) psu.edunih.gov |
| Subcutaneous/Intramuscular | Liver (Hepatocellular) psu.edu | |
| Hamsters | Dietary | Liver (Hepatocellular adenoma or carcinoma), Urinary bladder (Papillary or transitional-cell carcinoma), Gallbladder (Papilloma or carcinoma), Mammary gland (Adenocarcinoma) psu.edunih.gov |
| Dogs | Dietary | Liver (Hepatocellular adenoma or carcinoma, Adenocarcinoma, Cholangioma), Urinary bladder (Carcinoma), Gallbladder (Adenocarcinoma or cholangioma) psu.edunih.gov |
| Rabbits | Intravesicular | Urinary bladder (Papilloma - benign) nih.gov |
Differential Susceptibility in Experimental Animal Models
Significant species- and strain-specific differences in the response to the carcinogenic activity of azo dyes like OAT have been observed, making OAT a useful tool for studying genetic predisposition to tumor development. nih.govncats.io
Strain-Specific Variations in Carcinogenic Response in Mice
OAT is a potent hepatocarcinogen in certain mouse strains but has little effect in others. nih.govresearcher.life Strains reported to be highly susceptible to OAT-induced liver tumors include SWR/J, A/He, CBA, DBA/2, A/Sn, C3H/He, DBA, and DD. nih.govresearcher.lifeoup.com In contrast, strains like AKR/J, CC57Br/Mv, and BALB/c have shown resistance or low susceptibility. nih.govresearcher.lifeoup.com This differential susceptibility does not appear to stem solely from differences in OAT metabolism or genotoxicity in the liver. nih.govresearchgate.net Studies suggest that the inhibition of hepatocyte proliferation after partial hepatectomy is significantly greater in susceptible mice compared to resistant strains, which may contribute to the increased susceptibility to hepatocarcinogenesis. nih.govresearchgate.net For example, OAT inhibited hepatocyte proliferation by 60-80% in susceptible mice, while resistant mice showed less than 15% inhibition, leading to a delayed recovery of hepatic mass in susceptible strains. nih.govresearchgate.net
Table illustrating differential susceptibility in mouse strains:
| Mouse Strain | Hepatocarcinogenic Response to OAT | Reference |
| SWR/J | Sensitive | nih.govresearcher.life |
| A/He | Sensitive | nih.govresearcher.life |
| CBA | Sensitive | nih.govoup.com |
| DBA/2 | Sensitive | nih.gov |
| A/Sn | Sensitive | oup.com |
| C3H/He | Sensitive | oup.com |
| DBA | Sensitive | oup.com |
| DD | Sensitive | nih.govoup.com |
| AKR/J | Resistant | nih.govresearcher.lifeoup.com |
| CC57Br/Mv | Resistant | nih.govresearcher.life |
| BALB/c | Resistant | oup.com |
Species-Specific Differences in Tumor Induction (Rats, Mice, Hamsters, Dogs)
Beyond strain differences in mice, there are notable species-specific variations in the carcinogenic effects of OAT. OAT is considered a potent hepatocarcinogen in mice but a weak hepatocarcinogen in rats. researcher.life While OAT induces liver tumors in both species, the incidence and types of tumors can differ. psu.edunih.gov Hamsters and dogs have also shown susceptibility to OAT-induced tumors, including hepatic and extrahepatic sites like the urinary bladder and gallbladder. psu.edunih.gov The response to OAT highlights the complexity of chemical carcinogenesis and the influence of species-specific metabolic and cellular responses. researcher.lifepsu.edu
Biochemical Effects Beyond Carcinogenesis
This compound has been shown to exert biochemical effects beyond its direct carcinogenic activity. One notable effect is the inhibition of glucocorticoid induction of liver-specific genes, such as tyrosine aminotransferase (TAT), in sensitive animals. researcher.lifeelpub.ru This inhibitory effect is realized at the level of gene transcription, leading to decreased accumulation of TAT mRNA. researcher.life The suppression of TAT induction by OAT has been correlated with the frequency of liver tumors in mice, suggesting a potential link between this biochemical effect and hepatocarcinogenesis. researcher.life The mechanism involves a reduction in the DNA-binding activity of transcription factor HNF3γ in susceptible mice. researcher.life
OAT has also been reported to induce enzymes involved in its own mutagenic activation in mouse liver. researcher.life Furthermore, in Mycobacterium smegmatis, OAT inhibited the incorporation of certain radioactive amino acids into the lipid fraction. microbiologyresearch.org
Inhibition of Amino Acid Incorporation into Lipid Fractions
Investigations into the biochemical effects of this compound (AAT) have included studies on its influence on metabolic processes, such as the incorporation of amino acids into various cellular components. Research conducted using Mycobacterium smegmatis has provided specific insights into the impact of AAT on the synthesis of lipids involving amino acids.
A carcinogenic substance, this compound, was found to inhibit the incorporation of certain radioactive amino acids into the lipid fraction of Mycobacterium smegmatis. Specifically, the incorporation of [1-14C]glycine and [1-14C]leucine into the lipid fraction was inhibited by AAT. microbiologyresearch.org The effect on the incorporation of [1-14C]glutamic acid into lipids was observed to be transient. microbiologyresearch.org In contrast, AAT did not inhibit the incorporation of [1-14C]acetate into lipids, suggesting a selective effect on pathways involving amino acid precursors rather than general lipid synthesis from acetate (B1210297). microbiologyresearch.org
Further findings from studies on Mycobacterium smegmatis indicated that this compound did not inhibit the incorporation of [1-14C]glycine, [1-14C]leucine, [1-14C]glutamic acid, or [1-14C]acetate into the protein and nucleic acid fractions of the bacterium. microbiologyresearch.org This suggests that the inhibitory effect of AAT on amino acid incorporation was specifically directed towards lipid synthesis pathways involving these amino acids in this organism, without broadly impacting protein or nucleic acid synthesis.
Research involving the incorporation of [l-uC]glutamic acid into cellular fractions of Mycobacterium smegmatis in the presence of this compound showed inhibition into the lipid and nucleic acid fractions during the initial 6 hours. dss.go.th However, the inhibitory effects had disappeared after 24 hours of incubation. dss.go.th
Metabolic Pathways and Biotransformation of O Aminoazotoluene
Hepatic Metabolism and Activation
The liver is the principal organ responsible for the metabolism of o-aminoazotoluene (B45844). This process involves several enzymatic reactions, leading to the formation of various metabolites. Studies using rat liver microsomes have shown that incubation with OAT, along with NADPH and NADH, yields several metabolites oup.comnih.gov. Key metabolites identified include N-hydroxy-OAT (I), 4'-hydroxy-OAT (II), and a smaller amount of 2'-hydroxymethyl-3-methyl-4-aminoazobenzene (III) oup.comnih.gov. Another compound, 4,4'-bis(o-tolylazo)-2,2'-dimethylazoxybenzene (IV), has also been detected, though in smaller quantities and potentially as an artifact oup.comnih.gov.
The metabolic activation of OAT, particularly for its mutagenic effects, is significantly influenced by cytochrome P-450 enzymes. N-hydroxylation of OAT is suggested to be a primary activation step, mainly catalyzed by cytochrome P-448 (CYP1A) oup.comnih.gov. This process is considered obligatory for OAT activation oup.comnih.gov. The yields of metabolites I, II, and III are substantially reduced by the addition of cytochrome P-450 inhibitors, especially the cytochrome P-448 inhibitor 7,8-benzoflavone oup.comnih.gov. Pretreatment of rats with inducers like polychlorinated biphenyls (PCB) or 3-methylcholanthrene (B14862) enhances the activation of OAT for mutagenesis, further supporting the role of CYP1A enzymes oup.comnih.gov. Phenobarbital shows a much lesser effect oup.com.
OAT itself can induce the enzymes responsible for its own mutagenic activation in the mouse liver, specifically CYP1A1 and CYP1A2 nih.govresearchgate.net. Studies have shown that OAT acts as a PAH-type inducer of mouse hepatic microsomal monooxygenases nih.govresearchgate.net. The hepatic S9 fraction from OAT-treated mice is capable of activating OAT to mutagens in the Ames test nih.govresearchgate.net.
Further metabolic transformations in the liver include conjugation reactions. Glucuronic acid or sulfuric acid conjugates of OAT metabolites have been identified in the bile of exposed rats industrialchemicals.gov.au. Biliary metabolites in rats include N-glucuronide of OAT, N-glucuronide of an OAT derivative with an oxidized 2'-methyl group (hydroxymethyl), conjugates of 4'-hydroxylated OAT with sulfuric acid or glucuronic acid, similar conjugates of 4'-hydroxylated and N-acetylated OAT, and a double conjugate of 4'-hydroxylated OAT with N-glucuronic acid and O-sulfuric acid jst.go.jp.
Interactive Table 1: Hepatic Metabolites of this compound Identified in Rat Liver Microsome Incubations
| Metabolite | Description | Mutagenicity (with S9) | Mutagenicity (without S9) |
| N-hydroxy-OAT (I) | N-hydroxylated form of OAT | Strong | Strong |
| 4'-hydroxy-OAT (II) | Hydroxylated form of OAT | Non-mutagenic | Non-mutagenic |
| 2'-hydroxymethyl-3-methyl-4-aminoazobenzene (III) | Hydroxymethyl derivative | Strong | Not specified |
| 4,4'-bis(o-tolylazo)-2,2'-dimethylazoxybenzene (IV) | Artifact/Minor metabolite | Non-mutagenic | Non-mutagenic |
Extrahepatic Metabolism
Azo dyes can also be metabolized by intestinal microbiota, leading to the cleavage of the azo bond and the formation of aromatic amines scbt.com. While skin bacteria failed to induce this process in vitro under aerobic conditions, yeast was reported to easily reduce the azo bond of OAT, yielding o-toluidine (B26562) and 2-methyl-1,4-phenylenediamine industrialchemicals.gov.au.
Role of Metabolic Enzymes in Carcinogenic Outcome
The metabolic activation of this compound by specific enzymes is intrinsically linked to its carcinogenic outcome. N-hydroxylation, primarily catalyzed by cytochrome P-448 (CYP1A), is considered an obligatory step for the activation of OAT to mutagenic metabolites oup.comnih.gov. The mutagenicity of OAT and its metabolites has been demonstrated in Salmonella typhimurium assays, particularly in the presence of metabolic activation systems (S9) oup.comnih.gov. N-hydroxy-OAT (I) was found to be a strong mutagen even without S9 activation, while OAT and 2'-hydroxymethyl-3-methyl-4-aminoazobenzene (III) were strongly mutagenic only in the presence of S9 oup.comnih.gov.
The interplay between metabolic activation and detoxification pathways is critical. Inhibition of sulfoconjugation, a phase II metabolic pathway catalyzed by sulfotransferase, has been shown to stimulate the hepatocarcinogenic potency of orththis compound in mice, despite inhibiting its mutagenic activity researchgate.netdoaj.org. This suggests that unmetabolized OAT or certain non-sulfated derivatives might be responsible for the carcinogenic action researchgate.netdoaj.org.
OAT is known to activate drug metabolism enzymes, including both phase I enzymes like CYP450s and phase II enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), as well as transporters researchgate.netnih.gov. The induction of hepatic biotransformation enzymes and transporters is regulated by xenobiotic-responsive transcription factors like the Aryl-hydrocarbon receptor (AhR) and the Constitutive Androstane (B1237026) Receptor (CAR) researchgate.netscispace.comcolab.ws. OAT has been shown to activate mouse CAR (mCAR) and increase the expression of its target genes nih.gov.
Differential Metabolism in Susceptible and Resistant Strains
Studies in inbred mouse strains have revealed differential susceptibility to this compound-induced hepatocarcinogenesis cancer.govresearchgate.netnih.govresearchgate.net. However, this differential susceptibility does not appear to result from differences in OAT metabolism or genotoxicity in the livers of resistant and susceptible mice cancer.govresearchgate.netnih.govresearchgate.net.
Instead, the differential response seems to be related to the effects of OAT on hepatocyte proliferation and liver regeneration cancer.govresearchgate.netnih.gov. OAT significantly inhibits hepatocyte proliferation in susceptible mice after partial hepatectomy, leading to a delayed recovery of hepatic mass cancer.govresearchgate.netnih.gov. In contrast, resistant mice show much less inhibition of hepatocyte proliferation cancer.govresearchgate.netnih.gov.
While OAT induces p53 stabilization and transcriptional activation to a similar degree in both susceptible and resistant mice, this does not account for the differential susceptibility cancer.govnih.gov. The observed differences in susceptibility are more likely linked to the impact of OAT on cellular processes like proliferation and the capacity for liver regeneration, rather than variations in the metabolic processing of the compound itself cancer.govresearchgate.netnih.gov.
Interactive Table 2: Effect of OAT on Hepatocyte Proliferation in Mouse Strains
| Mouse Strain Susceptibility | Inhibition of Hepatocyte Proliferation after Partial Hepatectomy |
| Susceptible | 60-80% |
| Resistant | Less than 15% |
*Based on data from search results cancer.govresearchgate.netnih.gov.
Research Methodologies and Analytical Approaches for O Aminoazotoluene
Quantitative Determination of o-Aminoazotoluene (B45844) and Metabolites
Quantitative determination of OAT and its metabolites is essential for understanding its behavior in biological systems and the environment. Several chromatographic and spectroscopic techniques are employed for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for the quantitative analysis of OAT and related aromatic amines. LC-MS is particularly suitable for separating and identifying compounds in complex mixtures and offers high sensitivity. measurlabs.com OAT can be quantified in various matrices, including dyes, cosmetics, inks, finger paints, food packaging plastic, multilayer plastic laminates, and recycled paperboard, using LC-MS. sigmaaldrich.comsigmaaldrich.comscientificlabs.com
A quantitative screening method utilizing simultaneous SIM/scan modes on ultra-fast LC-MS has been developed for the analysis of 26 aromatic amines, including OAT. shimadzu.com The method employed a Shim-pack XR-ODSIII column and a mobile phase of 10mM ammonium (B1175870) acetate (B1210297) (pH 3.6) and acetonitrile. shimadzu.com OAT was detected as a protonated ion ([M+H]+) in positive mode, with a retention time of 27.8 minutes. shimadzu.com While the sensitivity for every compound was not specifically determined, the method could easily detect OAT at a 2 ppm level in a mixed standard sample. shimadzu.com
LC-tandem mass spectrometry (LC-MS/MS) methods have also been developed for the analysis of primary aromatic amines, including OAT, in human urine. nih.gov These methods often involve sample hydrolysis and extraction prior to LC-MS/MS analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of OAT, particularly for volatile or semi-volatile samples. GC-MS is used for the determination of trace azo dyes, including OAT, in textile wastewater after appropriate extraction methods like liquid-liquid extraction and dispersive liquid-liquid microextraction. chrom-china.com
GC-MS methods have been developed for the analysis of aromatic amines derived from azo dyes in textiles. gcms.czshimadzu.com These methods often involve the reductive cleavage of azo dyes to release aromatic amines, which are then analyzed by GC-MS. shimadzu.com OAT has a retention time of 17.53 minutes in a conventional GC-MS analysis of REACH carcinogenic arylamines on an Rxi-35Sil MS column. restek.com A faster GC-MS analysis on an LPGC Rxi-35Sil MS column showed a retention time of 5.24 minutes for OAT. restek.com OAT is detected with a quantitative ion of m/z 225 in these GC-MS methods. restek.comrestek.com During analysis, OAT can decompose into o-Toluidine (B26562), and the absence of o-Toluidine can indicate the absence of OAT. bogensportwelt.de
Spectrophotometric and Electroanalytical Techniques
Spectrophotometric methods can be used for the analysis of certain compounds, including those related to azo dyes. UV/VIS Spectrometry has been used for the analysis of components in materials that may contain aromatic amines derived from azo dyes. bogensportwelt.de
Electroanalytical techniques, such as polarography and voltammetry, can be applied to the determination of electrochemically active organic compounds. cuni.cz While classical techniques may lack sensitivity, methods employing electrochemical or adsorptive accumulation, such as stripping methods, can enhance detection limits to submicromolar levels. cuni.cz These techniques can be useful analytical tools, potentially competing with modern spectroscopic and separation techniques in certain applications. cuni.cz
Development and Validation of Bioanalytical Assays
The development and validation of bioanalytical methods are critical for the quantitative determination of OAT and its metabolites in biological matrices, such as blood, plasma, serum, and urine. globalresearchonline.net Bioanalysis plays a significant role in toxicological evaluations, pharmacokinetic studies, and pharmacodynamic studies. globalresearchonline.net
Method development steps typically involve literature searches, understanding the physicochemical properties of the compound, selecting appropriate chromatographic devices (like HPLC, LC-MS, GC-MS), preparing reference standards, selecting internal standards, tuning the compound for detection, optimizing chromatographic parameters and extraction procedures, and considering sample storage. globalresearchonline.net
Validation of bioanalytical methods is crucial to ensure the reliability and accuracy of the quantitative determination of analytes in biological matrices. globalresearchonline.net This validation includes assessing parameters such as accuracy, precision, sensitivity (limit of detection and limit of quantification), selectivity, linearity, and stability of the analyte in the matrix. globalresearchonline.net
Biliary metabolites of OAT in rats have been investigated, and methods for their determination using thin-layer chromatography with an internal standard have been examined and shown to yield good results. researcher.life Similar methods were also explored for the determination of minor metabolites. researcher.life
Application of Transgenic Animal Models in Research
Transgenic animal models, particularly mice, are valuable tools in the research of OAT, especially in understanding its mutagenicity and carcinogenicity. Carcinogen-induced models, including those using OAT, are highly reproducible and can be tested on non-genetically modified animals with different genetic backgrounds. nih.gov These models can recapitulate aspects of human cancer pathogenesis, particularly in the early stages. nih.gov
OAT has been shown to induce mutations in various organs in mice, including the colon, liver, kidney, and urinary bladder. nih.gov Studies using transgenic mouse models, such as the Muta™Mouse, have investigated the mutagenic frequency induced by OAT in specific genes (e.g., lacZ and λcII) in the liver and colon. inchem.org These studies have indicated that OAT can significantly increase mutant frequency in these organs. inchem.org
Transgenic mouse models have also been used to investigate the mechanism of action of OAT. For example, studies have examined the role of the Constitutive Androstane (B1237026) Receptor (CAR) in mediating the effects of OAT, finding that OAT can activate mouse CAR and increase the expression of its target genes. nih.gov This suggests a potential pathway involved in OAT's effects. nih.gov
Furthermore, inbred mouse strains with differential susceptibility to hepatocarcinogenesis induced by OAT have been characterized. researchgate.net Studies using these models have shown that OAT can suppress hepatocyte proliferation differently in susceptible versus resistant mice, suggesting that the inhibition of hepatocyte proliferation may contribute to increased susceptibility to hepatocarcinogenesis. researchgate.net
Comparative Carcinogenesis and Structure Activity Relationship Studies
Comparison of o-Aminoazotoluene (B45844) with Other Azo Dyes and Aromatic Amines
This compound is an azo dye that is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals nih.gov. Its carcinogenic profile is often understood by comparing it with other azo dyes and aromatic amines, as the metabolic activation of these compounds can lead to similar toxicological endpoints. The carcinogenicity of many azo dyes is attributed to their metabolic reduction to constituent aromatic amines europa.eunih.gov. This process, known as azo reduction, can be carried out by human intestinal microflora and to a lesser extent by liver enzymes, releasing potentially carcinogenic aromatic amines nih.govresearchgate.net.
In animal experiments, this compound has been shown to induce liver tumors in rats, a characteristic shared with other aromatic amines like 4-dimethylaminobenzene nih.gov. In contrast, some azo colorants, particularly insoluble pigments based on 3,3'-dichlorobenzidine, have not shown carcinogenic effects in long-term animal studies. This is largely because their aromatic amine components are not significantly bioavailable nih.gov. The solubility of the dye plays a critical role; water-soluble dyes based on benzidine have been linked to bladder cancer in humans due to the metabolic release of carcinogenic benzidine nih.govnih.gov.
Epidemiological studies have provided evidence that certain aromatic amines released from azo dyes are human carcinogens. For instance, benzidine and 2-naphthylamine are known to induce urinary bladder cancers in occupationally exposed workers europa.eu. In the European Union, this compound is classified as a Category 2 carcinogen, signifying it is a substance that should be regarded as if it is carcinogenic to man europa.eu. This places it in a category of concern alongside other aromatic amines, although some, like 4-aminobiphenyl and benzidine, are classified as Category 1 carcinogens, indicating a higher level of evidence for human carcinogenicity europa.eu.
Experimental studies have demonstrated that this compound can induce tumors at various sites, including the liver, urinary bladder, and gallbladder in species like mice, rats, hamsters, and dogs nih.govimrpress.com. This broad range of target organs is also seen with other carcinogenic aromatic amines.
| Compound | Classification (EU) | Primary Target Organs (Experimental Animals) | Key Comparative Aspect |
| This compound | Carcinogen Category 2 europa.eu | Liver, Urinary Bladder, Gallbladder nih.govimrpress.com | Induces liver tumors, similar to 4-dimethylaminobenzene nih.gov. |
| 4-Dimethylaminobenzene | Not explicitly classified in provided text | Liver nih.gov | Methyl groups are specifically active in its carcinogenicity nih.gov. |
| Benzidine-based Dyes | Dyes releasing Benzidine are restricted | Urinary Bladder (in humans) europa.eunih.gov | Carcinogenicity depends on metabolic cleavage to benzidine nih.gov. |
| 3,3'-Dichlorobenzidine-based Pigments | Not classified as carcinogens nih.gov | No carcinogenic effect observed nih.gov | Poor bioavailability of the aromatic amine component prevents carcinogenicity nih.gov. |
| 2-Naphthylamine | Carcinogen Category 1 europa.eu | Urinary Bladder europa.eu | Established human bladder carcinogen from occupational exposure europa.eu. |
| 4-Aminobiphenyl | Carcinogen Category 1 europa.eu | Urinary Bladder | Potent human bladder carcinogen nih.gov. |
Investigation of Structural Features Influencing Carcinogenic Potency
The carcinogenic potency of this compound and related aromatic amines is intrinsically linked to their chemical structure. Structure-activity relationship (QSAR) studies reveal that specific molecular features significantly influence whether a compound is carcinogenic and the degree of its potency nih.gov.
A critical feature is the presence and position of alkyl groups, particularly methyl groups. Research indicates that methyl groups can play a role in converting tumor initiators into complete carcinogens nih.gov. For example, the carcinogenicity of this compound is influenced by its methyl substituents. A comparison with related compounds demonstrates this specificity; 4-dimethylaminobenzene is carcinogenic, whereas 4-diethylaminobenzene is not, highlighting the distinct role of the methyl group nih.gov. Furthermore, the substitution of a methyl group ortho to the amino group is often found to enhance carcinogenic potency oup.com.
The metabolic cleavage of the azo bond (-N=N-) is a central event for many azo dyes. The carcinogenicity of these dyes often stems not from the parent molecule but from the aromatic amines produced after this bond is broken nih.govresearchgate.net. Therefore, structural features that facilitate this reductive cleavage can enhance carcinogenic risk. Conversely, for azo pigments that are practically insoluble, the aromatic amine components are not readily released and absorbed by the body, rendering them non-carcinogenic nih.gov.
| Structural Feature | Influence on Carcinogenic Potency | Example(s) |
| Methyl Groups | Can convert initiators into complete carcinogens; specific activity noted nih.gov. | 4-dimethylaminobenzene is carcinogenic, while 4-diethylaminobenzene is not nih.gov. |
| Ortho-Substitution | Substitution with a methyl or chloro group ortho to the amino group often enhances potency oup.com. | This compound, 4-chloro-ortho-toluidine who.int. |
| Hydrophobicity | A primary factor in the gradation of potency among carcinogenic amines nih.gov. | Influences absorption and distribution in the body. |
| Electronic/Steric Properties | A primary determinant of whether an amine is carcinogenic or not; also a secondary factor in potency nih.gov. | Affects metabolic activation and interaction with biological macromolecules. |
| Azo Linkage (-N=N-) | Cleavage releases aromatic amines, which are often the ultimate carcinogens nih.gov. | Benzidine-based dyes release the carcinogen benzidine upon reduction nih.gov. |
| Solubility | Insoluble pigments have low bioavailability of their amine components, reducing or eliminating carcinogenicity nih.gov. | Pigments based on 3,3'-dichlorobenzidine are not carcinogenic due to insolubility nih.gov. |
Regulatory Science and Risk Assessment Implications for O Aminoazotoluene
International Agency for Research on Cancer (IARC) Classifications
The International Agency for Research on Cancer (IARC), an entity of the World Health Organization, plays a crucial role in identifying cancer hazards. IARC's monographs provide systematic reviews of scientific evidence to classify agents based on their potential to cause cancer in humans.
o-Aminoazotoluene (B45844) is classified by IARC as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans". This classification is based on sufficient evidence of carcinogenicity in experimental animals, while data on its carcinogenicity in humans is inadequate. The IARC's evaluation, initially published in Volume 8 of their monographs in 1975 and subsequently re-evaluated, indicates that there were no case reports or epidemiological studies available to assess the human carcinogenic risk directly.
The evidence from animal studies, however, is substantial. Research has demonstrated that oral administration of this compound is carcinogenic in several animal species, including mice, rats, hamsters, and dogs. The primary tumors observed were in the liver, gall-bladder, lung, and urinary bladder. Carcinogenic effects were also noted following administration through other routes in mice and rats. For instance, it has been shown to be effective in inducing tumors in newborn mice with a single dose.
IARC Carcinogenicity Classification for this compound
| Classification Group | Description | Basis for Classification |
|---|---|---|
| Group 2B | Possibly carcinogenic to humans | Sufficient evidence in experimental animals, inadequate evidence in humans |
National Toxicology Program (NTP) Assessments
The National Toxicology Program (NTP), a part of the U.S. Department of Health and Human Services, provides toxicological and molecular biology data on chemicals of public health concern. The NTP's Report on Carcinogens is a congressionally mandated, science-based public health document that identifies agents, substances, mixtures, or exposure circumstances that are known or reasonably anticipated to be human carcinogens.
The NTP's profile on this compound details the extensive research findings. Dietary administration of the compound has been shown to cause both benign and malignant liver tumors in mice, rats, hamsters, and dogs. Specifically, these tumors include hepatocellular adenoma, hepatocellular carcinoma, and cholangioma. Beyond the liver, this compound has been linked to lung tumors in mice, urinary bladder cancer in hamsters and dogs, and gallbladder tumors in female hamsters and dogs.
Summary of NTP Findings on this compound Carcinogenicity in Animals
| Animal Species | Route of Administration | Tumor Sites |
|---|---|---|
| Mice | Dietary, Dermal, Subcutaneous/Intramuscular Injection, Intraperitoneal Injection | Liver, Lung |
| Rats | Dietary, Subcutaneous/Intramuscular Injection | Liver |
| Hamsters | Dietary | Liver, Urinary Bladder, Gallbladder, Mammary Gland |
| Dogs | Dietary | Liver, Urinary Bladder, Gallbladder |
| Rabbits | Bladder Implantation | Bladder (Papillomas) |
Advancements in Carcinogenicity Testing Methods Utilizing this compound as a Positive Control
The well-documented carcinogenic effects of this compound in animal models have led to its use as a positive control in carcinogenicity testing. A positive control is a substance that is known to produce the expected effect (in this case, tumor formation) and is used to validate the experimental setup and ensure that the testing method is sensitive enough to detect carcinogens.
The use of established carcinogens like this compound is crucial in the development and validation of new, alternative, and more rapid methods for assessing carcinogenic potential. These advancements are driven by the need to reduce reliance on long-term animal studies, which are time-consuming, expensive, and raise ethical concerns.
While specific advancements in testing methodologies directly attributed to the use of this compound as a positive control are not extensively detailed in readily available literature, its role is implicit in the broader context of validating alternative testing strategies. Such strategies include in vitro assays, short-term in vivo studies, and computational models that aim to predict carcinogenicity based on chemical structure and biological activity. The consistent and predictable carcinogenic response induced by this compound makes it a reliable benchmark against which the performance of these novel methods can be measured.
Ethical Considerations in Contemporary Research with this compound
The use of a known animal carcinogen like this compound in research necessitates stringent ethical considerations to ensure the safety of researchers and the environment, as well as the humane treatment of laboratory animals.
Researcher and Environmental Safety: Research institutions have established comprehensive guidelines for handling chemical carcinogens. These guidelines emphasize a hierarchy of controls to minimize exposure.
Engineering Controls: Whenever possible, work with this compound should be conducted in designated areas with specialized ventilation, such as chemical fume hoods, to prevent the inhalation of dust or vapors.
Administrative Controls: Access to areas where this compound is used should be restricted to authorized personnel who have received appropriate training on its hazards and safe handling procedures. Institutions often require the development of Standard Operating Procedures (SOPs) for any work involving carcinogens.
Personal Protective Equipment (PPE): Researchers are required to use appropriate PPE, including gloves, lab coats, and eye protection. In some cases, respiratory protection may also be necessary.
Furthermore, strict protocols for the decontamination of surfaces and equipment, as well as for the disposal of carcinogenic waste, are essential to prevent environmental contamination.
Animal Welfare: When animal studies involving this compound are deemed necessary, they must be conducted in accordance with the principles of the 3Rs:
Replacement: Researchers are ethically obligated to consider and use alternative methods to animal testing whenever possible.
Reduction: The number of animals used should be the minimum necessary to obtain scientifically valid data.
Refinement: Experimental procedures should be designed to minimize any pain, suffering, or distress to the animals. This includes the use of appropriate housing, handling, and, when necessary, anesthesia or analgesia.
All animal research protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee to ensure that the potential scientific benefits of the research outweigh the ethical costs of using animals.
Future Research Directions and Unanswered Questions
Elucidation of Remaining Unclear Mechanistic Aspects
While it is known that o-aminoazotoluene (B45844) can form adducts with DNA and hemoglobin, the complete picture of its metabolic activation and interaction with cellular components leading to malignant transformation is still being refined. redalyc.org Research indicates that the presence of methyl groups and aromatic rings can influence the carcinogenicity of aromatic amines like OAT, potentially converting initiators into complete carcinogens. nih.gov Studies in mouse models have shown that OAT can suppress hepatocyte proliferation, particularly in susceptible strains, suggesting that impaired liver regeneration may play a role in its carcinogenic effect. cancer.govresearchgate.netnih.gov However, the precise molecular pathways through which OAT exerts this inhibitory effect on proliferation and how this contributes to tumor development, especially in different tissue types where OAT induces tumors (liver, lung, bladder, gallbladder, mammary gland), warrant further investigation. nih.govcancer.govresearchgate.netnih.gov Understanding the interplay between OAT exposure, metabolic activation, DNA damage, and alterations in cell cycle control and proliferation is crucial. redalyc.orgcancer.govresearchgate.netnih.gov
Biomarker Identification for Early Detection of this compound-Induced Neoplasms
Identifying specific and sensitive biomarkers for early exposure to this compound and the subsequent initiation of neoplasia remains an important area of research. While aromatic amines, including those potentially derived from azo dyes like OAT, can be monitored through biomarkers of human exposure, specific biomarkers directly indicative of early OAT-induced carcinogenic changes are less established. imrpress.comresearchgate.net Research into other carcinogens, such as aflatoxin, has successfully identified biomarkers like metabolites in urine and adducts in blood that correlate with exposure and cancer risk. regulations.gov Similar efforts are needed for OAT to develop non-invasive or minimally invasive methods for monitoring exposure and identifying individuals at higher risk before clinical symptoms of cancer appear. This could involve exploring DNA adducts specific to OAT metabolites, protein adducts, or changes in gene expression profiles that are uniquely associated with early OAT-induced cellular transformation.
Development of Chemopreventive Strategies Targeting this compound Carcinogenesis
The development of effective chemopreventive strategies specifically targeting this compound-induced cancers is a critical future direction. Research into chemoprevention aims to decrease DNA reactivity or reduce DNA replication to inhibit the carcinogenic process. oup.com While studies on various compounds have shown potential in preventing chemically-induced cancers in animal models, applying these findings to OAT carcinogenesis requires specific investigation. oup.com For instance, studies have shown that retinoids and carotenoids can inhibit the mutagenicity and cell transformation induced by certain carcinogens, including the bacterial mutagenicity of this compound in the presence of metabolic activation systems. oup.com Further research is needed to identify specific agents or combinations of agents that can effectively interrupt the key steps in OAT-induced carcinogenesis, such as metabolic activation, DNA damage, or the promotion of cell proliferation, in relevant animal models and potentially in human populations with unavoidable exposure. cancer.govresearchgate.netnih.govoup.com
Integration of Omics Technologies in Understanding Susceptibility
Integrating advanced omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is essential to gain a comprehensive understanding of individual susceptibility to this compound carcinogenesis. Studies using transcriptomics have examined differential gene expression induced by various carcinogens, including this compound, in animal models. researchgate.net These studies can help identify gene pathways involved in the response to OAT exposure and toxicity. researchgate.net Research has shown differential susceptibility to OAT-induced hepatocarcinogenesis in different mouse strains, and omics technologies could help identify the underlying genetic and molecular factors contributing to this variation. cancer.govresearchgate.netnih.gov Future research should leverage these technologies to identify genetic polymorphisms, epigenetic modifications, or alterations in protein and metabolite profiles that are associated with increased susceptibility or resistance to OAT-induced tumors. This could pave the way for personalized risk assessment and targeted prevention strategies.
Refinement of In Vitro and In Silico Predictive Models in Chemical Carcinogenesis
Refining in vitro and in silico models for predicting the carcinogenicity of chemicals, with a specific focus on compounds like this compound, is an ongoing area of development. In silico approaches, including quantitative structure-activity relationship (QSAR) models and molecular docking studies, are used to predict the potential toxicity and carcinogenicity of chemicals based on their structure and interactions with biological targets like DNA. marquette.edumdpi.comacs.orgfrontiersin.orgdergipark.org.tr Molecular docking studies have explored the interaction of this compound with DNA, suggesting the involvement of hydrophobic interactions and hydrogen bonds in its binding. mdpi.com While in silico models can provide valuable initial assessments and help prioritize chemicals for further testing, their predictive accuracy for complex mechanisms like non-genotoxic carcinogenesis needs improvement. marquette.eduacs.orgfrontiersin.org Future research should focus on developing more sophisticated in silico models that incorporate a wider range of biological interactions and pathways relevant to OAT's mechanism of action. frontiersin.org Furthermore, developing more predictive in vitro systems that accurately mimic human metabolism and cellular responses to OAT exposure is crucial for reducing reliance on animal testing and improving the efficiency of carcinogenicity assessment. marquette.edufrontiersin.org
Q & A
Q. How do structural modifications of this compound influence its biological activity?
- Methodological Answer : Synthesize AAT derivatives (e.g., methyl or nitro substitutions) and evaluate toxicity via IC50 values in MTT assays. Use molecular docking (AutoDock Vina) to predict binding affinities to AhR or estrogen receptor-alpha (ER-α) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
